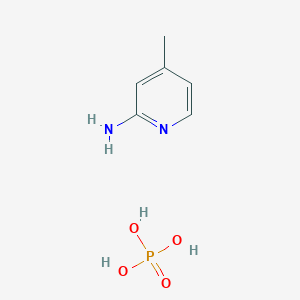
Phosphoric acid--4-methylpyridin-2-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–4-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 4-methylpyridin-2-amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid–4-methylpyridin-2-amine typically involves the reaction of phosphoric acid with 4-methylpyridin-2-amine under controlled conditions. One common method involves mixing equimolar amounts of phosphoric acid and 4-methylpyridin-2-amine in a solvent such as water or ethanol, followed by heating the mixture to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 50°C to 100°C, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: In an industrial setting, the production of phosphoric acid–4-methylpyridin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid–4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in solvents such as dichloromethane or acetonitrile at ambient or elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
Phosphoric acid–4-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses
Medicine: Explored for its potential therapeutic effects in treating diseases related to inflammation and oxidative stress.
Industry: Utilized in the synthesis of other chemical compounds and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which phosphoric acid–4-methylpyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of inducible nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the production of nitric oxide, a molecule involved in inflammatory processes . This inhibition can reduce inflammation and oxidative stress, making the compound a potential therapeutic agent for related conditions.
Comparison with Similar Compounds
Phosphoric acid–4-methylpyridin-2-amine can be compared with other similar compounds, such as:
2-Amino-4-methylpyridine: A related compound that also acts as a ligand and enzyme inhibitor but lacks the phosphoric acid component
Phosphoric acid derivatives: Compounds like aminoalkylphosphinic acids, which have similar applications in chemistry and biology but differ in their structural and functional properties
Properties
CAS No. |
847797-71-1 |
|---|---|
Molecular Formula |
C6H11N2O4P |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
4-methylpyridin-2-amine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.H3O4P/c1-5-2-3-8-6(7)4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4) |
InChI Key |
KFNZSSFIKZBBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















